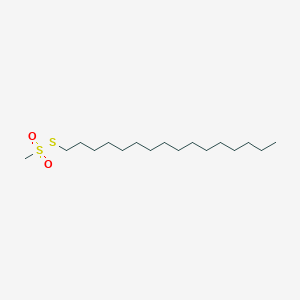

S-Hexadecyl methanethiosulfonate

Overview

Description

Synthesis Analysis

The synthesis of methanethiosulfonates often involves reactions between thiolates and sulfonate esters. For compounds similar to S-hexadecyl methanethiosulfonate, the synthesis might entail specific alkyl chain lengthening reactions, starting from smaller methanethiosulfonate derivatives. While direct synthesis methods for S-hexadecyl methanethiosulfonate are not detailed in the available literature, related compounds such as methyl methanethiosulfonate have been synthesized through reactions involving dimethyl sulfoxide and hydrogen chloride, suggesting potential pathways for alkyl-chain variants (Tsuchiya, Iriyama, & Umezawa, 1964).

Molecular Structure Analysis

The molecular structure of methanethiosulfonates, including S-hexadecyl methanethiosulfonate, is characterized by the presence of a sulfur atom bonded to a sulfonate group and an alkyl chain. The gas-phase structure and vibrational properties of methyl methanethiosulfonate, a simpler analog, have been extensively studied, providing insights into the preferred conformation and internal rotation barriers within the molecule. Such studies, employing electron-diffraction data and computational analyses, offer a foundation for understanding the structural characteristics of S-hexadecyl methanethiosulfonate by extension (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

S-hexadecyl methanethiosulfonate participates in chemical reactions typical of sulfonate esters and thiols. For instance, methanethiolate adsorption and reaction studies on gold surfaces have revealed insights into the chemisorptive bonding behaviors, which might be relevant to the interactions of S-hexadecyl methanethiosulfonate with metal surfaces (Maksymovych, Sorescu, & Yates, 2006). Furthermore, reactions involving methyl methanethiosulfonate with proteins have been used to study protein S-nitrosylation and the role of catalytic and structural cysteines, indicating the compound's utility in biochemistry (Karala & Ruddock, 2007).

Physical Properties Analysis

The physical properties of S-hexadecyl methanethiosulfonate, such as solubility, melting point, and boiling point, are influenced by the length of the hexadecyl chain. While specific data on S-hexadecyl methanethiosulfonate are not provided, studies on similar compounds highlight the significance of the alkyl chain length and sulfur-containing functional groups on these properties. For example, the gas-phase study of methyl methanethiosulfonate offers insights into the vibrational modes that could be related to the physical behavior of S-hexadecyl methanethiosulfonate under different conditions (Tuttolomondo et al., 2007).

Chemical Properties Analysis

The chemical properties of S-hexadecyl methanethiosulfonate, including reactivity, stability, and interaction with biological molecules, can be inferred from studies on methanethiosulfonates and their reactions with various substrates. For instance, the application of methyl methanethiosulfonate in modifying thiol groups of proteins provides insights into the reactivity of S-hexadecyl methanethiosulfonate in biological systems, potentially offering a basis for its interactions and stability in complex environments (Karala & Ruddock, 2007).

Scientific Research Applications

Study of K+ Channel Structure : It is used to study the structure of K+ pore-forming regions in Kv2.1 channels, as demonstrated in the research by Pascual et al. (1995) in Neuron (Pascual et al., 1995).

Formation of Volatile Sulfur Compounds : Chin and Lindsay (1994) in the Journal of Agricultural and Food Chemistry used it to study the formation of volatile sulfur compounds like methanethiol and dimethyl disulfide (Chin & Lindsay, 1994).

Transmembrane Movement of Shaker K+ Channels : Larsson et al. (1996) in Neuron utilized it to investigate the transmembrane movement of Shaker K+ channel S4, showing changes when channels open (Larsson et al., 1996).

Site-Directed pKa Determination in Peptides : In a study by Smirnov et al. (2004) in the Journal of the American Chemical Society, it was used for site-directed pKa determination of peptides via electron paramagnetic resonance (Smirnov et al., 2004).

Labeling and Purifying 4-Thiouridine-Containing RNA : Duffy et al. (2015) in Molecular Cell reported its use in improving efficiency in labeling and purifying 4-thiouridine-containing RNA, aiding studies of RNA turnover and tissue-specific transcription (Duffy et al., 2015).

Tailoring Enzyme Activity and Specificity : Davis et al. (1999) in Bioorganic & Medicinal Chemistry explored its use for introducing multiple negative charges at single sites in subtilisin Bacillus lentus, affecting enzyme activity and specificity (Davis et al., 1999).

Inhibiting STAT3 as Anticancer Agents : In a study by Gabriele et al. (2014) in the Journal of Enzyme Inhibition and Medicinal Chemistry, methanethiosulfonate derivatives were used as scaffolds for new direct STAT3 inhibitors, potentially useful in cancer treatment (Gabriele et al., 2014).

Trapping the Thiol-Disulfide State of Proteins : Karala and Ruddock (2007) in Antioxidants & Redox Signaling used MMTS, a related compound, for trapping the natural thiol-disulfide state of proteins, studying protein S-nitrosylation, and analyzing the role of cysteines on enzyme activities (Karala & Ruddock, 2007).

Safety And Hazards

properties

IUPAC Name |

1-methylsulfonylsulfanylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJWOCGDZZKJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997024 | |

| Record name | S-Hexadecyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Hexadecyl methanethiosulfonate | |

CAS RN |

7559-47-9 | |

| Record name | Methanesulfonic acid, thio-, S-hexadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Hexadecyl methanethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Hexadecyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

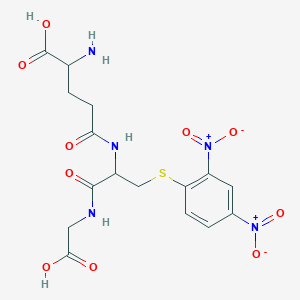

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

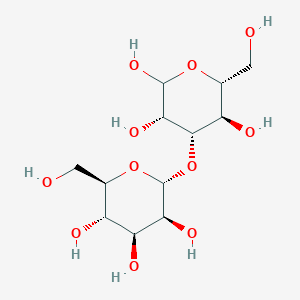

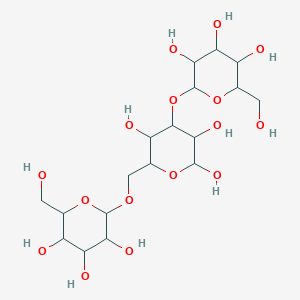

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)